molecular formula C19H14ClFN6O2S B3004731 N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-79-0

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B3004731
CAS No.: 895117-79-0
M. Wt: 444.87
InChI Key: DCOWBNOXUUCWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Synthesis of the thiadiazole ring: This step often involves the reaction of a thiosemicarbazide with a suitable electrophile.

    Coupling of the triazole and thiadiazole rings: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the methoxybenzamide moiety: This final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized to increase yield and reduce costs. This might involve the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a corresponding amine or alcohol.

Scientific Research Applications

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide shares structural similarities with other triazole and thiadiazole derivatives.
  • Other similar compounds: Include this compound analogs with different substituents on the benzamide or triazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a synthetic compound that incorporates a triazole and thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications. Understanding its biological activity involves exploring its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H14ClFN6O2SC_{19}H_{14}ClFN_6O_2S, characterized by the following structural features:

  • Triazole Ring : Known for its role in various biological activities.
  • Thiadiazole Moiety : Associated with antimicrobial properties.
  • Methoxybenzamide Group : Enhances the lipophilicity and overall bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring can inhibit enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes, making it effective against fungal pathogens. The thiadiazole component may contribute to its antibacterial properties through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antifungal activity. For instance:

  • In vitro Studies : this compound showed effective inhibition against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties:

  • Testing Against Bacteria : In vitro tests indicated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, it showed comparable efficacy to standard antibiotics against strains such as Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various substituents on the triazole and thiadiazole rings:

  • Chloro and Fluoro Substituents : The presence of halogen atoms (like chlorine and fluorine) has been linked to enhanced biological activity due to increased lipophilicity and electron-withdrawing effects.
SubstituentEffect on Activity
3-ChloroIncreases potency against fungi
4-FluoroEnhances antibacterial properties
Methoxy GroupImproves solubility and bioavailability

Case Studies

Several research articles have documented the efficacy of related compounds:

  • Antifungal Efficacy : A study showed that similar triazole derivatives exhibited high antifungal activity with MIC values significantly lower than those of conventional antifungals .
  • Antibacterial Action : Another investigation reported that modifications in the thiadiazole ring led to enhanced antibacterial properties against multi-drug resistant strains .

Properties

IUPAC Name

N-[3-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6O2S/c1-10-16(24-26-27(10)12-6-7-15(21)14(20)9-12)17-22-19(30-25-17)23-18(28)11-4-3-5-13(8-11)29-2/h3-9H,1-2H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOWBNOXUUCWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.